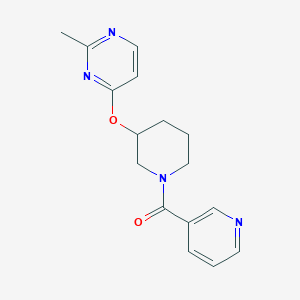

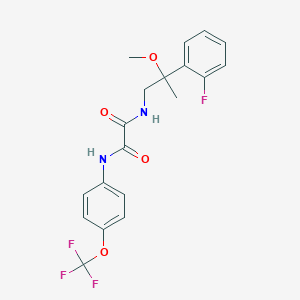

![molecular formula C6H12ClNO2S B2944517 Hexahydro-2H-thieno[2,3-c]pyrrole1,1-dioxidehydrochloride CAS No. 1320326-61-1](/img/structure/B2944517.png)

Hexahydro-2H-thieno[2,3-c]pyrrole1,1-dioxidehydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

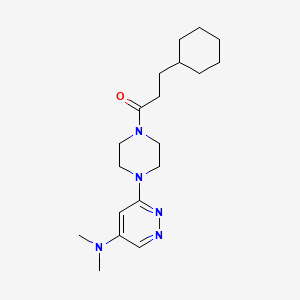

“Cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl” is a chemical compound with the CAS Number: 1320326-61-1 . It has a molecular weight of 197.69 .

Molecular Structure Analysis

The IUPAC name for this compound is (3aR,6aR)-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride . The InChI code is 1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Polar Scaffold for Compound Libraries

The compound cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide has been proposed as a low molecular weight polar scaffold useful for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives have been developed, demonstrating the scaffold's potential for generating libraries of 3D-shaped molecules, which is critical in drug discovery (Yarmolchuk et al., 2011).

Chemical Properties and Reactions

Research on the rearrangement of cis- and trans-1-methyl-2-(2-thienyl)pyrrolidinium 1-methylides in a non-basic medium showed that these compounds could undergo isomerization to a mixture of hexahydrothieno[3,2-c]azocine derivatives, highlighting the chemical flexibility and reactivity of related structures (Kawanishi et al., 1997).

Anion Binding Modes

Anion binding modes in meso-substituted hexapyrrolic calix[4]pyrrole isomers were explored, showing that cis-configurational isomers bind anions through a mix of hydrogen bonding and anion-π interactions, leading to strong binding. This suggests potential applications in sensor technology and molecular recognition (Chang et al., 2014).

Electrocatalytic Applications

The electrochromic behavior of poly(2-(2-thienyl)-1H-pyrrole) thin films, exhibiting a color change from orange to black, suggests applications in flexible electrochromic devices. The study reveals the compound's promising material properties for displays and variable optical attenuators (Pozo-Gonzalo et al., 2007).

Synthesis and Characterization

Conducting composite films of cis-1,4-polybutadiene with polypyrrole were prepared, indicating the potential of cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide derivatives in creating conducting materials with applications ranging from electronics to smart materials (Yildirim & Küçükyavuz, 1998).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl involves the cyclization of a suitable precursor compound. The precursor compound should contain a thieno ring and a pyrrole ring, which can be cyclized to form the desired product. The cyclization reaction can be carried out under acidic conditions to facilitate the formation of the cis isomer. The final product can be isolated as a hydrochloride salt.", "Starting Materials": [ "2,5-dimethylthiophene", "2,5-dimethylpyrrole", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylthiophene-3-carboxylic acid by the oxidation of 2,5-dimethylthiophene with hydrogen peroxide in the presence of sulfuric acid.", "Step 2: Synthesis of 2,5-dimethylpyrrole-3-carboxylic acid by the oxidation of 2,5-dimethylpyrrole with hydrogen peroxide in the presence of sulfuric acid.", "Step 3: Esterification of 2,5-dimethylthiophene-3-carboxylic acid and 2,5-dimethylpyrrole-3-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl esters.", "Step 4: Cyclization of the methyl esters under acidic conditions to form cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide.", "Step 5: Isolation of the final product as a hydrochloride salt by treatment with hydrochloric acid." ] } | |

CAS番号 |

1320326-61-1 |

分子式 |

C6H12ClNO2S |

分子量 |

197.68 g/mol |

IUPAC名 |

3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride |

InChI |

InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H |

InChIキー |

HBCCGYYXTOICAJ-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)C2C1CNC2.Cl |

正規SMILES |

C1CS(=O)(=O)C2C1CNC2.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

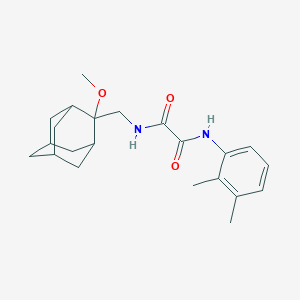

![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

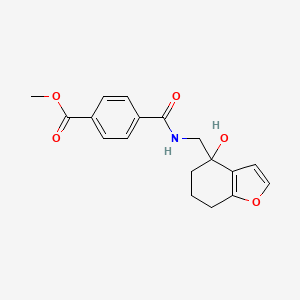

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)

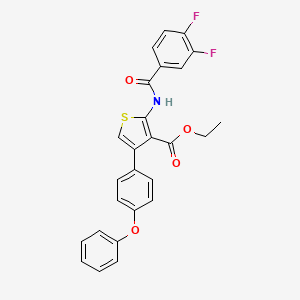

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)